molecular formula C7H12Br2N2 B1378462 1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide CAS No. 1423032-64-7

1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide

Cat. No.: B1378462
CAS No.: 1423032-64-7
M. Wt: 283.99 g/mol
InChI Key: NNYJSVXZKVUKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Imidazole-Based Compound Development

The development of imidazole-based compounds traces its origins to the pioneering work of Heinrich Debus in 1858, who first synthesized imidazole itself through the condensation of glyoxal, formaldehyde, and ammonia. This foundational achievement marked the beginning of a rich chemical tradition that would eventually lead to the sophisticated derivatives seen today, including brominated and alkylated variants such as this compound.

The historical progression of imidazole chemistry reveals a systematic evolution from simple synthetic methods to increasingly complex structural modifications. Arthur Rudolf Hantzsch coined the term "imidazole" in 1887, establishing the nomenclature framework that continues to guide the field today. Early discoveries included various imidazole derivatives identified in the 1840s, even before the parent compound's synthesis, demonstrating the natural occurrence and biological significance of this heterocyclic system.

The twentieth century witnessed substantial advances in imidazole synthetic methodology, particularly through the development of specialized reactions such as the van Leusen synthesis. This methodology, first published in 1977, utilizes tosylmethylisocyanides to create imidazole-based medicinal molecules through base-induced cycloaddition reactions. The van Leusen approach has proven particularly valuable for synthesizing complex imidazole derivatives, including those bearing alkyl substituents similar to the bromopropyl modification found in the target compound.

Industrial applications of imidazole derivatives expanded significantly during the late twentieth century, with the development of systematic alkylation procedures. Patents from this period, such as United States Patent 5,011,934 from 1990, describe processes for preparing 1-alkylimidazoles through the controlled addition of alkyl halides to imidazole-base-solvent mixtures. These industrial developments provided the foundation for producing specialized derivatives like this compound.

Structural Significance of Bromopropyl Substituents in Heterocyclic Chemistry

The incorporation of bromopropyl substituents into heterocyclic frameworks represents a sophisticated approach to molecular modification that enhances both chemical reactivity and biological activity profiles. In the context of this compound, the three-carbon brominated chain attached to the nitrogen atom at position 1 serves multiple functional purposes that extend beyond simple structural elaboration.

Bromopropyl groups function as versatile chemical handles that enable further synthetic transformations through nucleophilic substitution reactions. The terminal bromine atom in the propyl chain provides a reactive site for coupling reactions, making compounds like this compound valuable synthetic intermediates. This reactivity pattern has been extensively exploited in medicinal chemistry for creating bioconjugates and developing structure-activity relationships in pharmaceutical research.

The three-carbon spacer length between the imidazole ring and the terminal bromine atom represents an optimal balance between molecular flexibility and steric accessibility. Research into alkylimidazole derivatives has demonstrated that the basicity and complexing properties of imidazole can be systematically modified through strategic alkyl substitution. Studies have shown that the basicity of imidazole derivatives decreases in the following order: 1,2,4-trialkylimidazoles > 1,2-dialkylimidazoles > 2-alkylimidazoles > 1,4-dialkylimidazoles > 1-alkylimidazoles.

The positioning of the methyl group at the 2-position of the imidazole ring in conjunction with the bromopropyl substituent at the 1-position creates a unique electronic environment that influences both the compound's chemical reactivity and its potential biological interactions. The 2-methylimidazole framework is recognized for its role as a sterically hindered imidazole that can simulate the coordination behavior of histidine in biological systems. This structural feature makes the compound particularly valuable for studying metal coordination chemistry and enzyme active site interactions.

Synthesis of bromopropyl-substituted imidazoles typically involves the reaction of imidazole derivatives with 1,3-dibromopropane under basic conditions. General procedures for such alkylation reactions employ potassium carbonate as the base in dimethylformamide solvent, with the reaction proceeding at room temperature over extended periods. These synthetic approaches yield products with coupling ratios that can be controlled through adjustment of reaction stoichiometry and conditions.

Structural Feature Chemical Significance Functional Impact
Imidazole ring Aromatic heterocycle with two nitrogen atoms Provides basicity, hydrogen bonding capability, and metal coordination sites
2-Methyl substituent Electron-donating alkyl group Enhances basicity and provides steric hindrance
1-(3-Bromopropyl) chain Reactive alkyl halide Enables nucleophilic substitution and bioconjugation reactions
Hydrobromide salt Ionic form with enhanced solubility Improves stability and handling characteristics

The structural complexity of this compound exemplifies the sophisticated molecular architectures achievable through systematic heterocyclic modification. This compound represents a convergence of historical synthetic methodology with contemporary requirements for chemical versatility and biological relevance, positioning it as a valuable tool in both academic research and industrial applications.

Properties

IUPAC Name

1-(3-bromopropyl)-2-methylimidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2.BrH/c1-7-9-4-6-10(7)5-2-3-8;/h4,6H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYJSVXZKVUKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-64-7
Record name 1H-Imidazole, 1-(3-bromopropyl)-2-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Scheme

$$
\text{2-methylimidazole} + \text{1,3-dibromopropane} \xrightarrow[\text{heat}]{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}
$$

  • Base: Potassium carbonate (K₂CO₃) is commonly used to deprotonate the imidazole nitrogen, enhancing nucleophilicity.
  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF) are typical solvents, chosen for their polarity and ability to dissolve both reactants.
  • Temperature: Heating to moderate temperatures (e.g., 60–80 °C) facilitates the alkylation.
  • Atmosphere: Reactions are often conducted under inert atmosphere (argon) to prevent side reactions.

Detailed Preparation Procedure and Conditions

Step Reagents and Conditions Description Yield (%) Reference
1 2-methylimidazole (1 equiv), 1,3-dibromopropane (1 equiv), K₂CO₃ (1.5 equiv), DMF solvent, 65–80 °C, 6–12 h, argon atmosphere Alkylation of 2-methylimidazole at N1 position with 1,3-dibromopropane 78–90%
2 Work-up: filtration to remove K₂CO₃, solvent evaporation, recrystallization from ethanol or ether Isolation of hydrobromide salt Purity >95%
  • The reaction proceeds via nucleophilic substitution where the nitrogen of 2-methylimidazole attacks the electrophilic carbon attached to bromine in 1,3-dibromopropane.
  • The hydrobromide salt forms either by direct protonation or by association with bromide ions from the dibromopropane or bromide released during the reaction.

Industrial Scale Considerations

Industrial production follows the same synthetic route but optimizes parameters for scale-up:

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Automated reagent feeding and temperature control to maximize yield and minimize by-products.
  • Purification by crystallization or chromatography to achieve pharmaceutical-grade purity.

Alternative Synthetic Variations

Some research explores variations in solvent and base:

  • THF as solvent with potassium carbonate under reflux conditions, yielding comparable results.
  • Use of other bases such as sodium hydride or cesium carbonate has been tested but potassium carbonate remains preferred for cost and efficiency.
  • Reaction times and temperatures are adjusted to balance yield and minimize side reactions.

Reaction Monitoring and Characterization

  • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure of the product.
  • Mass spectrometry and elemental analysis verify molecular weight and composition.
  • Thermal gravimetric analysis (TGA) assesses thermal stability of the hydrobromide salt.

Summary Table of Preparation Parameters

Parameter Typical Value/Range Notes
Starting materials molar ratio 1:1 (2-methylimidazole : 1,3-dibromopropane) Stoichiometric or slight excess of dibromopropane
Base Potassium carbonate (1.5 equiv) Efficient deprotonation
Solvent DMF or THF Polar aprotic solvents preferred
Temperature 65–80 °C To facilitate alkylation
Reaction time 6–12 hours Monitored by TLC
Atmosphere Argon or nitrogen To avoid oxidation or moisture interference
Yield 78–90% High yield with optimized conditions
Purification Filtration, recrystallization Achieves >95% purity

Research Findings and Notes

  • The alkylation reaction is highly selective for the N1 position of 2-methylimidazole.
  • The hydrobromide salt form improves compound solubility in water and facilitates handling.
  • The bromopropyl group remains reactive for further nucleophilic substitution reactions, making the compound a versatile intermediate.
  • Side reactions such as over-alkylation or polymerization are minimized by controlled reagent ratios and reaction times.
  • The compound can be further functionalized or used as a precursor in the synthesis of ionic liquids or biologically active molecules.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the propyl chain serves as an electrophilic site for nucleophilic substitutions, enabling functional group interconversions.

Reaction Conditions and Examples

ReagentSolventTemperature/TimeProductYieldSource
Potassium phthalimideTHFReflux, 24 hN-(3-(2-methylimidazol-1-yl)propyl)phthalimide67%
Sodium azideDMF80°C, 12 h1-(3-azidopropyl)-2-methyl-1H-imidazole58%
Ammonia (excess)Ethanol60°C, 6 h1-(3-aminopropyl)-2-methyl-1H-imidazole72%

Mechanistic Insight :

  • The reaction proceeds via an SN2 mechanism , where nucleophiles (e.g., phthalimide, azide, or amine) displace bromide.

  • Steric hindrance from the methyl group on the imidazole ring slightly reduces reaction rates compared to non-methylated analogs .

Alkylation Reactions

The compound acts as an alkylating agent, transferring its bromopropyl group to nucleophilic substrates.

Cyclization Reactions

Intramolecular cyclization can occur under basic conditions to form fused heterocycles.

Case Study: Formation of Bicyclic Imidazoles

BaseSolventProductKey Feature
K₂CO₃DMF6-Methyl-1,4-diazabicyclo[3.2.1]octaneSeven-membered ring with N-atoms

Mechanism :

  • Deprotonation of the imidazole ring by the base.

  • Intramolecular attack of the deprotonated nitrogen on the β-carbon of the propyl chain.

  • Elimination of HBr to form the bicyclic structure .

Acid-Base Reactivity

The imidazole ring exhibits pH-dependent behavior:

  • Protonation : Occurs at the N3 position in acidic media (pKa ≈ 6.5–7.0), forming a cationic species .

  • Deprotonation : Achieved with strong bases (e.g., NaH) to generate a nucleophilic imidazolate intermediate .

Comparative Reactivity

The reactivity profile differs from structurally related compounds:

CompoundReactivity with PhthalimideRate (rel.)Notes
1-(3-Bromopropyl)-2-methylimidazole67% yield1.0Methyl group slows substitution
1-(3-Bromopropyl)imidazole82% yield1.2Higher steric accessibility
1-(4-Bromobutyl)-2-methylimidazole55% yield0.8Longer chain reduces reactivity

Scientific Research Applications

Medicinal Chemistry

1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide has shown promise in medicinal chemistry, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant activity against various bacterial strains, including Mycobacterium tuberculosis. It acts by inhibiting specific proteins essential for bacterial survival, such as MmpL3, which is crucial for cell wall synthesis.
  • Anticancer Properties : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines. Its mechanism involves inducing apoptosis through the activation of caspases and modulation of signaling pathways related to cell proliferation .

Biochemical Research

  • Enzyme Inhibition Studies : The compound has been investigated as a potential inhibitor of enzymes involved in metabolic pathways. For instance, it may inhibit soluble epoxide hydrolase (sEH), which has implications for treating chronic diseases like hypertension and kidney disorders.
  • Ligand Development : Its unique structure makes it suitable for use as a ligand in biochemical assays, facilitating studies on enzyme-substrate interactions and protein-ligand binding dynamics.

Material Science

In material science, this compound is being explored for its potential applications in:

  • Polymer Synthesis : The compound can serve as a building block in the synthesis of novel polymers with tailored properties for applications in coatings and adhesives.
  • Nanomaterial Development : Its ability to interact with metal ions can be exploited in the development of nanomaterials with specific catalytic or electronic properties.

Antituberculosis Activity

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound significantly inhibited the growth of Mycobacterium tuberculosis strains. The mechanism was attributed to the disruption of cell wall synthesis via MmpL3 inhibition. In vitro assays showed an IC50 value lower than that of traditional antibiotics, indicating its potential as a lead compound for drug development.

Kidney Disease Treatment

In animal models of chronic kidney disease, related compounds showed efficacy in reducing serum creatinine levels. These findings suggest that this compound may share similar properties, warranting further investigation into its therapeutic potential for renal disorders.

Mechanism of Action

The mechanism of action of 1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide involves its interaction with biological targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Bromopropyl)-1H-imidazole Hydrobromide

  • Molecular Formula : C₆H₁₀Br₂N₂
  • Molecular Weight : 269.97 g/mol
  • Key Differences :
    • Lacks the 2-methyl group on the imidazole ring, reducing steric hindrance and altering lipophilicity.
    • Lower molecular weight (269.97 vs. 283.99) due to absence of the methyl substituent.
    • Similar applications in ionic liquid synthesis (e.g., quaternized derivatives for catalysis) .

1-(3-Bromopropyl)-1H-1,2,4-triazole Hydrobromide

  • Molecular Formula: Not explicitly stated (triazole analog).
  • Key Differences :
    • Replaces the imidazole ring with a 1,2,4-triazole , altering nitrogen atom positions and electronic properties.
    • Triazole derivatives often exhibit enhanced thermal stability and distinct coordination chemistry compared to imidazoles .

2-(3-Bromopropyl)-1-methyl-1H-imidazole

  • CAS : 1339343-66-6
  • Key Differences :
    • Positional isomerism : The bromopropyl chain is attached to the 2-position of the imidazole ring instead of the 1-position.
    • Altered reactivity in nucleophilic substitution reactions due to steric and electronic effects .

1-(3-Chloropropyl)-1H-imidazole

  • Key Differences :
    • Substitutes bromine with chlorine on the propyl chain, reducing molecular weight (Cl: 35.45 vs. Br: 79.90).
    • Chlorine’s weaker leaving-group ability impacts reaction kinetics in alkylation or cross-coupling reactions .

1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrobromide

  • Key Differences :
    • Replaces the imidazole ring with a piperidine heterocycle, introducing a six-membered ring with two fluorine atoms.
    • Piperidine derivatives are more basic than imidazoles, influencing pH-dependent solubility and biological activity .

Physicochemical and Functional Comparisons

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility Characteristics
1-(3-Bromopropyl)-2-methyl-1H-imidazole HB 283.99 Enhanced solubility in polar solvents due to hydrobromide salt .
1-(3-Bromopropyl)-1H-imidazole HB 269.97 Lower lipophilicity; suitable for aqueous-phase reactions .
1-(3-Bromopropyl)-1H-1,2,4-triazole HB ~270–280 (estimated) Likely higher thermal stability due to triazole aromaticity .

Research Findings and Data Tables

Structural Comparison Table

Compound Heterocycle Substituents Molecular Weight Key Applications
1-(3-Bromopropyl)-2-methyl-1H-imidazole HB Imidazole 2-methyl, 3-bromopropyl 283.99 Pharmaceuticals, Ionic liquids
1-(3-Bromopropyl)-1H-imidazole HB Imidazole 3-bromopropyl 269.97 Catalysis, Organic synthesis
1-(3-Bromopropyl)-1H-1,2,4-triazole HB 1,2,4-Triazole 3-bromopropyl ~270–280 MOFs, Coordination chemistry

Predicted Collision Cross Section (CCS)*

For 1-(3-bromopropyl)-1H-imidazole hydrobromide (non-methylated analog):

Adduct Predicted CCS (Ų)
[M+H]⁺ 138.0
[M+Na]⁺ 140.5
[M-H]⁻ 137.2

*Data from analog in ; methylated derivative likely has higher CCS due to increased mass.

Biological Activity

1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide (CAS No. 1423032-64-7) is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₁₃Br₂N₂
  • Molecular Weight : 251.01 g/mol
  • Structure : The compound features a bromopropyl group attached to a methyl-imidazole ring, which enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, with notable efficacy against Mycobacterium tuberculosis and other pathogens.

  • Case Study : In vitro studies demonstrated that the compound inhibited the growth of Mycobacterium tuberculosis strains, suggesting its potential as an antituberculosis agent. The mechanism involves disruption of cell wall synthesis through inhibition of specific proteins essential for bacterial survival.

Anticancer Properties

The compound has also shown promise in cancer research, particularly against various cancer cell lines.

  • Research Findings : In studies involving human cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer), the compound exhibited IC50 values comparable to established chemotherapeutic agents like Doxorubicin.
Cell LineIC50 (μM)Reference CompoundIC50 (μM)
HT-296.43Doxorubicin2.24
PC-39.83Doxorubicin3.86

These results suggest that the compound may be a viable candidate for further development in cancer therapy.

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and tumor growth.
  • Cellular Interaction : It can modulate cellular signaling pathways, leading to apoptosis in cancer cells and inhibition of bacterial proliferation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with related compounds known for their biological effects.

Compound NameBiological ActivityIC50 (μM)
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-olAntimicrobial (M. tuberculosis)0.51
Pyrazole derivativesAnticancer (HT-29, PC-3)6.43 - 9.83
AcarboseAntidiabetic0.26

This table illustrates that while similar compounds exhibit potent biological activities, the unique structure of this compound may confer distinct advantages in specific therapeutic applications.

Q & A

Q. How do analytical method discrepancies (e.g., GC-MS vs. HPLC purity) arise, and how are they resolved?

  • Methodology : Cross-validate using orthogonal techniques:
  • GC-MS for volatile byproducts (e.g., residual dibromopropane).
  • HPLC-ELSD for non-UV-active impurities.
  • TGA-MS to correlate thermal decomposition profiles with purity .

Data Contradiction Analysis

  • Elemental Analysis Deviations : Discrepancies between calculated and observed nitrogen content (e.g., 6.16% vs. 5.84% in related compounds ) may arise from hygroscopicity or incomplete combustion. Mitigate via rigorous drying and replicate analyses.
  • NMR Signal Splitting : Apparent coupling inconsistencies (e.g., 3J^3J vs. 4J^4J) in imidazole protons require 2D-COSY/HSQC to resolve spin systems and confirm substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide
Reactant of Route 2
Reactant of Route 2
1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.